molecular formula C9H7BrFN3 B12080233 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole

4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole

Cat. No.: B12080233
M. Wt: 256.07 g/mol
InChI Key: ZCYHTYDMSGMPRF-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole is a halogenated benzotriazole derivative characterized by a bromine atom at the 4-position, a cyclopropyl group at the 1-position, and a fluorine atom at the 6-position of the fused benzene-triazole ring system. Its structural features, including the electron-withdrawing bromo and fluoro substituents and the sterically demanding cyclopropyl group, significantly influence its reactivity, stability, and intermolecular interactions .

Properties

Molecular Formula

C9H7BrFN3

Molecular Weight

256.07 g/mol

IUPAC Name

4-bromo-1-cyclopropyl-6-fluorobenzotriazole

InChI

InChI=1S/C9H7BrFN3/c10-7-3-5(11)4-8-9(7)12-13-14(8)6-1-2-6/h3-4,6H,1-2H2

InChI Key

ZCYHTYDMSGMPRF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C(=CC(=C3)F)Br)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-2-fluoroaniline with cyclopropyl isocyanate, followed by cyclization using a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thermal Stability

Thermal stability in triazole derivatives is influenced by substituent electronic and steric properties. For example, terpyridine derivatives with 1,2,3-triazole rings (e.g., 1-phenyl-1H-1,2,3-triazole-terpyridine) exhibit decomposition temperatures exceeding 315°C due to the stabilizing effects of aromatic substituents and extended π-conjugation . In contrast, 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole is expected to display comparable thermal stability (estimated decomposition temperature: ~300–320°C) due to its halogenated aromatic core, though steric hindrance from the cyclopropyl group may slightly reduce packing efficiency in the solid state.

Photophysical Properties

Substituents at the triazole ring profoundly affect photophysical behavior. Terpyridine-triazole hybrids with electron-donating groups (e.g., methoxy) exhibit bathochromic shifts in emission spectra (λem = 450–500 nm) and moderate quantum yields (Φ = 0.15–0.30) . In contrast, the electron-withdrawing bromo and fluoro substituents in This compound are predicted to reduce conjugation length, leading to hypsochromic shifts (estimated λem = 380–420 nm) and lower quantum yields (Φ < 0.10).

Electrochemical Behavior

Electrochemical studies on triazole-containing terpyridines reveal oxidation potentials (Eox) ranging from +1.2 V to +1.5 V vs. Ag/AgCl, attributed to the electron-rich triazole-aryl systems . The bromo and fluoro substituents in this compound are expected to raise oxidation potentials (estimated Eox = +1.6–1.8 V) due to their electron-withdrawing nature, which destabilizes the oxidized species.

Data Tables

Table 1: Substituent Effects on Key Properties of Triazole Derivatives

Compound Substituents Decomposition Temp (°C) λem (nm) Quantum Yield (Φ) Eox (V)
4-Bromo-1-cyclopropyl-6-fluoro-1H-benzotriazole Br, F, cyclopropyl ~300–320* 380–420* <0.10* +1.6–1.8*
1-Phenyl-1H-triazole-terpyridine Ph, terpyridine >315 450–500 0.15–0.30 +1.2–1.5
1-(4-Nitrophenyl)-6-fluoro-benzotriazole NO2, F 290–310 400–430 0.05–0.10 +1.7–1.9

*Estimated values based on substituent trends .

Biological Activity

4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a benzo[d][1,2,3]triazole core with specific substitutions, contribute to its diverse pharmacological properties.

The molecular formula for this compound is C9H7BrFN3, with a molecular weight of 256.07 g/mol. The compound's structure is characterized by the following:

PropertyValue
Molecular FormulaC9H7BrFN3
Molecular Weight256.07 g/mol
IUPAC Name4-bromo-1-cyclopropyl-6-fluorobenzotriazole
InChI KeyZCYHTYDMSGMPRF-UHFFFAOYSA-N
Canonical SMILESC1CC1N2C3=C(C(=CC(=C3)F)Br)N=N2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or receptors by forming stable complexes, thereby modulating metabolic pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of benzo[d][1,2,3]triazoles exhibit significant antibacterial properties. A study highlighted the antibacterial activity of triazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Case Study:
In a comparative study on triazole derivatives, compounds with bromine substitutions showed enhanced antibacterial activity against resistant strains like MRSA. For instance, the presence of bromine at specific positions was correlated with increased efficacy against bacterial growth .

Anticancer Activity

The potential anticancer properties of this compound are also under investigation. Triazole derivatives are known for their role in inhibiting tumor growth through various mechanisms, including the modulation of enzyme activity involved in cancer cell proliferation.

Research Findings:
Studies have demonstrated that triazole compounds can induce apoptosis in cancer cells and inhibit angiogenesis . Specifically, the introduction of halogen substituents has been shown to enhance the cytotoxic effects on cancer cell lines.

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound differentiates it from other triazole derivatives. For example:

Compound NameStructure ComparisonNotable Activity
This compound Unique bromine and fluorine substitutionsAntimicrobial and potential anticancer
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Similar core but different substituentsModerate antibacterial activity
4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole Similar triazole coreEnhanced antifungal properties

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